(4-(2-Chlorophenyl)piperazin-1-yl)(1-(6-phenoxypyrimidin-4-yl)piperidin-4-yl)methanone
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Overview
Description
This compound is a complex organic molecule with a molecular weight of 224.69 . It is a solid at room temperature and should be stored in a dark place under an inert atmosphere .
Molecular Structure Analysis
The molecular structure of this compound is represented by the linear formula C11H13ClN2O . This indicates that the molecule is composed of 11 carbon atoms, 13 hydrogen atoms, 1 chlorine atom, 2 nitrogen atoms, and 1 oxygen atom .Physical and Chemical Properties Analysis
This compound is a solid at room temperature . It has a molecular weight of 224.69 . The compound should be stored in a dark place under an inert atmosphere .Scientific Research Applications
Molecular Interaction Studies
- Cannabinoid Receptor Antagonism : Shim et al. (2002) investigated the molecular interaction of a compound similar in structure to the one , focusing on its antagonistic properties against the CB1 cannabinoid receptor. This research contributes to understanding the structural and conformational aspects that influence receptor binding and activity (Shim et al., 2002).
Anticancer and Antituberculosis Research
- Anticancer and Antituberculosis Properties : A study by Mallikarjuna et al. (2014) synthesized derivatives of a similar compound and evaluated their anticancer and antituberculosis properties, indicating potential therapeutic applications (Mallikarjuna et al., 2014).
Antimicrobial Activity
- Antimicrobial Properties : Patel et al. (2011) synthesized new pyridine derivatives related to the chemical and assessed their antimicrobial activity. This study is significant in exploring the potential use of these compounds in combating microbial infections (Patel et al., 2011).
Structural Analysis
- Crystal Structural Analysis : Revathi et al. (2015) conducted a study on the crystal structure of a closely related compound, providing insights into its structural characteristics which are vital for understanding its chemical properties and interactions (Revathi et al., 2015).
Theoretical Calculations and Studies
- Thermal and Structural Studies : Karthik et al. (2021) carried out thermal, optical, etching, and structural studies along with theoretical calculations on a related compound, contributing to a deeper understanding of its physical and chemical properties (Karthik et al., 2021).
Safety and Hazards
Properties
IUPAC Name |
[4-(2-chlorophenyl)piperazin-1-yl]-[1-(6-phenoxypyrimidin-4-yl)piperidin-4-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28ClN5O2/c27-22-8-4-5-9-23(22)30-14-16-32(17-15-30)26(33)20-10-12-31(13-11-20)24-18-25(29-19-28-24)34-21-6-2-1-3-7-21/h1-9,18-20H,10-17H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQNWNPAWMNAPST-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N2CCN(CC2)C3=CC=CC=C3Cl)C4=CC(=NC=N4)OC5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28ClN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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